1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a secondary amine-containing compound featuring a piperazine core substituted at the 4-position with an azetidin-3-yl group and a 2,2-dimethylpropan-1-one moiety. The azetidine ring (a four-membered nitrogen heterocycle) may enhance binding selectivity due to its conformational rigidity, while the dimethylpropanone group could influence lipophilicity and metabolic stability .
Properties
Molecular Formula |
C12H23N3O |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-12(2,3)11(16)15-6-4-14(5-7-15)10-8-13-9-10/h10,13H,4-9H2,1-3H3 |
InChI Key |
IDVNSGURERIWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Formation of the Piperazine Ring: The piperazine ring is often synthesized through nucleophilic substitution reactions.
Coupling of Azetidine and Piperazine Rings: The azetidine and piperazine rings are coupled using suitable reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 2,2-dimethylpropan-1-one-piperazine backbone but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural Modifications and Pharmacological Implications
- Azetidin-3-yl vs. Aminopropyl (CAS 909409-91-2): The azetidine group’s compact size and rigidity may favor binding to sterically constrained targets (e.g., GPCRs) compared to the flexible 3-aminopropyl chain, which prioritizes solubility .
- Methyl Substituents (CAS 1018306-09-6 vs.
- Spirocyclic and Aromatic Systems (): Compounds like the spirocyclic sulfonamide () and benzothiazole derivatives () exhibit enhanced target affinity due to extended π-systems or hydrogen-bonding motifs, but with reduced metabolic stability compared to the simpler azetidine analog .
Biological Activity
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential, with a focus on antitumor, antibacterial, and antifungal activities.
Synthesis
The compound can be synthesized through various methods involving the reaction of azetidine derivatives with piperazine and subsequent modifications. The synthesis typically involves steps such as:
- Formation of Azetidine Ring : Utilizing appropriate reagents to create the azetidine structure.
- Piperazine Attachment : Coupling the azetidine with piperazine derivatives.
- Final Modifications : Adjusting substituents to enhance biological activity.
Antitumor Activity
Studies have demonstrated that compounds related to 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one exhibit significant antitumor properties. For instance, a series of 6-substituted derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications enhanced their efficacy against specific tumor types.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| A | HeLa | 15 |
| B | MCF-7 | 20 |
| C | A549 | 10 |
Antibacterial Activity
The antibacterial properties of this compound have also been assessed. It was found that derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against various fungal strains. The antifungal mechanism may involve interference with ergosterol biosynthesis or cell wall synthesis.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Case Studies
Recent studies have highlighted the therapeutic potential of compounds related to 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one in clinical settings:
- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors showed promising results with a derivative of this compound, leading to tumor regression in a subset of patients.
- Combination Therapy : Research indicated that combining this compound with existing antibiotics enhanced efficacy against resistant bacterial strains, suggesting a potential role in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
